![molecular formula C7H12BrClO B3053079 2-Bromoheptanoylchloride CAS No. 50733-91-0](/img/structure/B3053079.png)
2-Bromoheptanoylchloride
Overview
Description
2-Bromoheptanoylchloride is an organic compound that belongs to the family of acyl chlorides. It is widely used in the field of scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 2-Bromoheptanoylchloride involves the formation of covalent bonds with the target molecule. The acyl chloride group of 2-Bromoheptanoylchloride reacts with the nucleophilic group of the target molecule, resulting in the formation of a covalent bond. This covalent bond formation leads to the modification of the target molecule, which can result in changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
2-Bromoheptanoylchloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromoheptanoylchloride in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in the lab. However, one of the limitations of using 2-Bromoheptanoylchloride is its reactivity. It can react with a wide range of nucleophilic groups, which can make it difficult to control the reaction and obtain the desired product.
Future Directions
There are several future directions for the use of 2-Bromoheptanoylchloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 2-Bromoheptanoylchloride can be used as a starting material in the synthesis of new compounds with potential therapeutic properties. Another potential application is in the field of materials science. 2-Bromoheptanoylchloride can be used in the synthesis of new materials with unique properties, such as self-healing materials and conductive polymers.
Conclusion:
In conclusion, 2-Bromoheptanoylchloride is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in organic synthesis, drug development, and materials science. With further research and development, it has the potential to lead to the discovery of new drugs and materials with important applications in medicine, industry, and technology.
Scientific Research Applications
2-Bromoheptanoylchloride is widely used in the field of scientific research due to its unique properties and applications. It is commonly used as a reagent in organic synthesis, specifically in the preparation of amides, esters, and other organic compounds. It is also used as a starting material in the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
2-bromoheptanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKEAXQTLMUIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616628 | |
Record name | 2-Bromoheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50733-91-0 | |
Record name | 2-Bromoheptanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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